molecular formula C8H4F3NO4 B1316315 4-Nitro-3-(trifluoromethyl)benzoic acid CAS No. 320-38-7

4-Nitro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1316315
CAS No.: 320-38-7
M. Wt: 235.12 g/mol
InChI Key: JIQCKYQIVYCTEZ-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Nitro-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modulate enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress-responsive signaling pathways, such as the MAPK and NF-κB pathways. This activation can result in altered gene expression profiles, including the upregulation of genes involved in antioxidant defense and inflammatory responses. Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and redox balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and trifluoromethyl groups. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound can inhibit the activity of certain oxidoreductases by forming stable complexes with their active sites. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling molecules, leading to downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical impact of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range leads to a significant shift in the compound’s impact on cellular function. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of amino derivatives. Additionally, it can be conjugated with glutathione through the action of glutathione S-transferases, resulting in the formation of more water-soluble metabolites. These metabolic pathways influence the compound’s bioavailability and excretion, as well as its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The trifluoromethyl group enhances the compound’s lipophilicity, promoting its association with lipid membranes and membrane-bound proteins. These transport and distribution properties are critical for understanding the compound’s cellular effects and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Nitro-3-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

4-Nitro-3-(trifluoromethyl)benzoic acid has been utilized in the development of several pharmaceutical compounds. Notably:

  • Glutamate Receptor Antagonists : This compound has been involved in the synthesis of glutamate receptor antagonists, which are being investigated for their potential therapeutic effects in treating neurological disorders such as Parkinson's disease .
  • Antitumor Agents : Research indicates that derivatives of this compound can act as precursors for antitumor pyridinone synthesis, showcasing its relevance in cancer research and drug development .

Case Study: Glutamate Receptor Antagonists

A study highlighted the synthesis of specific antagonists using this compound as a key intermediate. These compounds demonstrated significant activity in blocking excitatory neurotransmission, which is crucial for developing treatments for neurodegenerative diseases .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups. It is employed in:

  • Synthesis of Urea Derivatives : The compound has been used to synthesize urea derivatives, which are valuable in various chemical applications including agrochemicals and pharmaceuticals .
  • Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized molecules, making them suitable for drug candidates .

Material Science

In material science, this compound is explored for:

  • Polymer Chemistry : Its properties allow it to be integrated into polymers that require enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Analytical Chemistry

The compound's unique spectral characteristics make it useful in analytical chemistry:

  • Spectroscopic Characterization : Techniques such as NMR and IR spectroscopy have been employed to study its structure and interactions with other molecules .

Toxicological Studies

The safety profile of this compound has been assessed, revealing potential hazards:

  • Toxicity : The compound is classified as harmful if swallowed and may cause skin sensitization and serious eye irritation . This information is critical when considering its applications in pharmaceuticals and industrial processes.

Comparison with Similar Compounds

Comparison: 4-Nitro-3-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both a nitro group and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds. These properties make it valuable in specific chemical syntheses and research applications .

Biological Activity

4-Nitro-3-(trifluoromethyl)benzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the trifluoromethyl group. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a trifluoromethyl group attached to a benzoic acid moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may enhance binding affinities to biological targets, including enzymes or receptors involved in metabolic pathways. Research indicates that compounds with similar structures often demonstrate significant interactions with microbial targets, suggesting potential for further exploration in drug development.

Anticancer Activity

The compound has also been investigated for anticancer properties. It is hypothesized that the trifluoromethyl group contributes to the compound's ability to inhibit cancer cell proliferation by modulating enzyme activity or receptor signaling pathways. For instance, studies have shown that fluorinated compounds can improve potency against specific cancer types by altering their interaction with target proteins.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with receptors that play critical roles in cell signaling pathways related to growth and apoptosis.

Comparative Analysis

To understand the potential of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparative aspects:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
4-Amino-3-(trifluoromethyl)benzoic acidAmino group instead of nitroPotentially different solubility and activityMay exhibit varied pharmacological profiles
4-Nitro-3-(trifluoromethyl)benzamideAmide instead of acidDifferent reactivity patternsCould have enhanced stability
4-Nitro-3-(trifluoromethyl)benzyl alcoholAlcohol group presentAlters hydrogen bonding potentialMay influence solubility and bioavailability

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies have shown varying degrees of antimicrobial activity against different bacterial strains. For example, derivatives of benzoic acids containing trifluoromethyl groups have demonstrated enhanced efficacy compared to non-fluorinated analogs.
  • Anticancer Research : A study examining the effects of trifluoromethylated compounds on cancer cell lines indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
  • Pharmacological Profiles : Research indicates that the incorporation of trifluoromethyl groups into drug candidates can lead to improved pharmacokinetic properties, including increased bioavailability and reduced metabolic degradation.

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQCKYQIVYCTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584534
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-38-7
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the positioning of the trifluoromethyl group in 4-Nitro-3-(trifluoromethyl)benzoic acid affect its structure?

A2: In This compound, the trifluoromethyl group's proximity to the nitro group creates steric hindrance. This results in the nitro group rotating out of the plane of the aromatic ring to minimize these interactions. []

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